

# Technical Guide: Physicochemical Properties of 2-[4-(Propoxymethyl)cyclohexyl]acetic acid

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## Compound of Interest

**Compound Name:** 2-[4-(Propoxymethyl)cyclohexyl]acetic acid

**Cat. No.:** B1381840

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

This technical guide provides a detailed overview of the core physicochemical properties of **2-[4-(Propoxymethyl)cyclohexyl]acetic acid**. The information presented herein is essential for researchers and professionals involved in drug discovery and development, offering insights into the molecule's behavior in various experimental and biological systems. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and provides visual workflows for these procedures.

## Core Physicochemical Properties

A summary of the known and estimated physicochemical properties of **2-[4-(Propoxymethyl)cyclohexyl]acetic acid** is presented in the table below. These parameters are fundamental to understanding the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Property	Value	Source
Molecular Formula	C <sub>12</sub> H <sub>22</sub> O <sub>3</sub>	Chemical Supplier Data
Molecular Weight	214.30 g/mol	Chemical Supplier Data
CAS Number	1803587-97-4	Chemical Supplier Data
Estimated pKa	~4.5 - 4.9	Based on cyclohexylacetic acid[1][2]
Estimated logP	~2.9	Based on cyclohexylacetic acid[3][4]
Estimated Aqueous Solubility	~2.88 mg/mL	Based on cyclohexylacetic acid[3]
Hydrogen Bond Donors	1	Chemical Supplier Data
Hydrogen Bond Acceptors	3	Chemical Supplier Data

## Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are provided below. These protocols are standard methods widely used in the pharmaceutical industry.

### pKa Determination via Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a compound at different pH values. Potentiometric titration is a highly accurate method for its determination.

Methodology:

- Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of **2-[4-(Propoxymethyl)cyclohexyl]acetic acid** in a suitable solvent, typically a co-solvent mixture (e.g., methanol/water), to a known concentration.
- Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode and a titrant

delivery tube.

- **Titration Process:** Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Record the pH of the solution after each incremental addition of the titrant.
- **Data Analysis:** Plot the pH of the solution as a function of the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

## logP Determination via the Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is crucial for predicting its membrane permeability and overall pharmacokinetic behavior. The shake-flask method is the gold standard for experimental logP determination.

Methodology:

- **System Preparation:** Prepare a mutually saturated solution of n-octanol and water.
- **Partitioning:** Dissolve a known amount of **2-[4-(Propoxymethyl)cyclohexyl]acetic acid** in the aqueous or organic phase. Mix equal volumes of the n-octanol and aqueous phases in a flask and shake vigorously to allow for partitioning of the compound between the two phases.
- **Phase Separation:** Allow the mixture to stand until the two phases have completely separated.
- **Concentration Analysis:** Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- **Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase. The logP is the logarithm of this value.

## Aqueous Solubility Determination via the Shake-Flask Method

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability. The shake-flask method is a reliable technique for determining thermodynamic

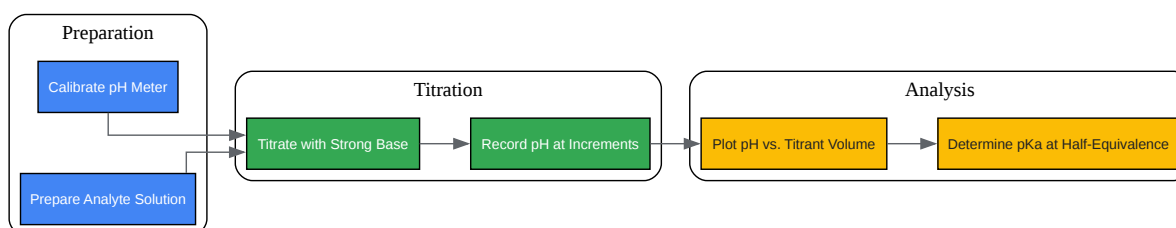
solubility.

#### Methodology:

- **Sample Preparation:** Add an excess amount of solid **2-[4-(Propoxymethyl)cyclohexyl]acetic acid** to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.
- **Equilibration:** Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
- **Sample Collection and Separation:** After equilibration, allow the undissolved solid to settle. Carefully collect a sample of the supernatant and separate the dissolved compound from any remaining solid particles by centrifugation and/or filtration.
- **Concentration Analysis:** Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC.
- **Solubility Determination:** The measured concentration represents the aqueous solubility of the compound under the specified conditions.

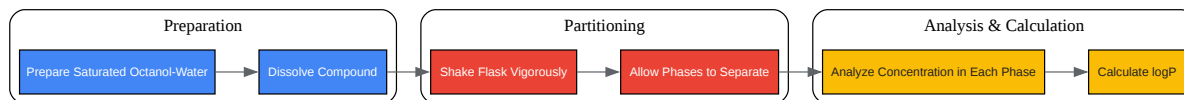
## Visualized Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.



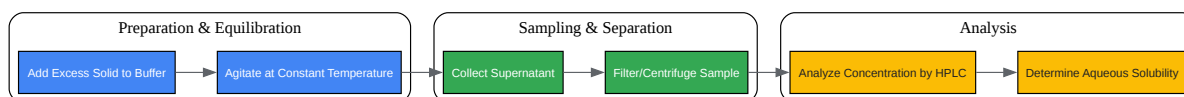
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Caption: Workflow for pKa determination by potentiometric titration.



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Caption: Workflow for logP determination using the shake-flask method.



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Caption: Workflow for aqueous solubility determination via the shake-flask method.

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